![molecular formula C8H16N2O B2749893 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 130914-52-2](/img/structure/B2749893.png)
exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is a chemical compound that contains a total of 28 bonds, including 12 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of compounds similar to this compound has been a topic of interest in the field of organic chemistry. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . The synthesis often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic scaffold with two six-membered rings and one eight-membered ring. It also contains one primary and one tertiary aliphatic amine, as well as one aliphatic ether .Chemical Reactions Analysis
Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane, a similar compound, is used as a reagent to prepare 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, which are highly potent 5-HT3 receptor antagonists .Scientific Research Applications
Synthesis and Structural Analysis
The constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, synthesized from pyroglutamic acid, showcases the use of azabicycloalkane amino acids as rigid dipeptide mimetics for peptide-based drug discovery. This synthesis process involves several steps, including Michael addition and hydrogenolysis, to produce the fused ring system suitable for solid-phase synthesis (Mandal et al., 2005).
Conformational Preferences and Stereochemistry
Research on exo- and endo-7-substituted-3-azabicyclo[3.3.1]nonanes highlights their conformational analysis, providing insights into the twin-chain and chair-boat conformations for exo and endo compounds, respectively. These studies are critical for understanding the stereochemical properties and reactivity of such compounds (Bok & Speckamp, 1979).
Drug Discovery and Receptor Activity
The design and preparation of novel azabicyclic amines, including exo-3-amino-1-azabicyclo[3.2.1]octane, have shown significant α7 nicotinic acetylcholine receptor activity. These compounds are part of a drug discovery program aimed at treating cognitive deficits in schizophrenia, demonstrating the potential therapeutic applications of azabicyclic compounds (Walker et al., 2008).
Mechanism of Action
Target of Action
The primary target of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is the 5-HT3 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that plays a significant role in the regulation of neurotransmitters, particularly serotonin, across synapses in the nervous system.
Mode of Action
This compound acts as a potent antagonist at the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting reflexes when released.
Biochemical Pathways
The compound’s action on the 5-HT3 receptor affects the serotonergic pathways in the central nervous system . By blocking the action of serotonin at these receptors, it can help regulate mood, appetite, and sleep, among other functions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of serotonin activity at the 5-HT3 receptors . This can result in a decrease in the symptoms associated with excessive serotonin release, such as nausea and vomiting.
properties
IUPAC Name |
(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILASSWFNKAKIM-IEESLHIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1COC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1COC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.